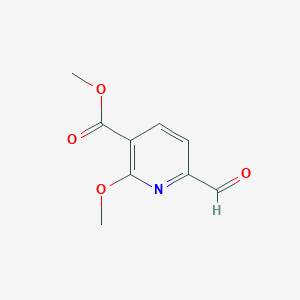
Methyl 6-Formyl-2-methoxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-Formyl-2-methoxynicotinate: is an organic compound with the molecular formula C9H9NO4 It is a derivative of nicotinic acid and is characterized by the presence of a formyl group at the 6-position and a methoxy group at the 2-position on the nicotinate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Methyl 6-(Hydroxymethyl)nicotinate: One common method involves the oxidation of methyl 6-(hydroxymethyl)nicotinate using manganese (IV) oxide in dichloromethane at room temperature.
Formylation of Methyl 6-Methoxynicotinate: Another method involves the formylation of methyl 6-methoxynicotinate using formylating agents under controlled conditions.
Industrial Production Methods: Industrial production methods for methyl 6-formyl-2-methoxynicotinate are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 6-formyl-2-methoxynicotinate can undergo further oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Methyl 6-(hydroxymethyl)-2-methoxynicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Methyl 6-formyl-2-methoxynicotinate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound is investigated for its potential use in the development of new drugs, particularly those targeting nicotinic acid receptors.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 6-formyl-2-methoxynicotinate is not fully understood. it is believed to interact with nicotinic acid receptors and other molecular targets, influencing various biochemical pathways. The formyl group may also play a role in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-Methoxynicotinate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl Nicotinate: Lacks both the formyl and methoxy groups, resulting in different chemical and biological properties.
Uniqueness: Methyl 6-formyl-2-methoxynicotinate is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
methyl 6-formyl-2-methoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8-7(9(12)14-2)4-3-6(5-11)10-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKTIKHKSWPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














